molecular formula C17H12O4 B184989 2-oxo-3-phenyl-2H-chromen-7-yl acetate CAS No. 6296-55-5

2-oxo-3-phenyl-2H-chromen-7-yl acetate

Cat. No.: B184989
CAS No.: 6296-55-5
M. Wt: 280.27 g/mol
InChI Key: QWVIHBPMUGBFLE-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl acetate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a derivative of coumarin, which has been extensively studied for its pharmacological properties.

Preparation Methods

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method is the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration, usually around 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-oxo-3-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl acetate has several scientific research applications:

Comparison with Similar Compounds

2-oxo-3-phenyl-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-11(18)20-14-8-7-13-9-15(12-5-3-2-4-6-12)17(19)21-16(13)10-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVIHBPMUGBFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280470
Record name 2-oxo-3-phenyl-2H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-55-5
Record name MLS000737819
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-3-phenyl-2H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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